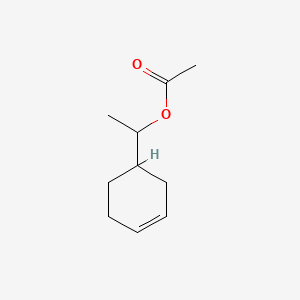

alpha-Methylcyclohex-3-ene-1-methyl acetate

Description

Historical Discovery and Nomenclature Evolution

The compound emerged from mid-20th-century research into terpenoid derivatives and esterification techniques. While its exact synthesis timeline remains undocumented in publicly available literature, its structural kinship to monoterpenoids like alpha-terpinyl acetate suggests it originated during investigations into cyclic ester analogs. Early industrial applications of cyclohexene derivatives, particularly in fragrance and polymer chemistry, likely spurred interest in synthesizing variants with modified substituents. The "alpha-methyl" designation reflects traditional organic nomenclature practices prioritizing proximity to functional groups, though modern IUPAC rules have since standardized its identification.

Systematic IUPAC Classification and Synonyms

The IUPAC name 1-cyclohex-3-en-1-ylethyl acetate systematically describes its structure:

- Cyclohex-3-ene : A six-membered carbocycle with a double bond between positions 3 and 4

- 1-ylethyl : Indicates a methyl-substituted ethyl group (CH(CH₃)-) attached to the cyclohexene ring at position 1

- Acetate : An acetyloxy (–OC(O)CH₃) group esterified to the ethyl chain

This nomenclature supersedes older synonyms such as "alpha-terpinyl acetate," which conflated it with structurally distinct monoterpenoids. Other historical aliases include:

- 1-Methylcyclohex-3-ene-1-methyl acetate

- Cyclohex-3-en-1-ylmethyl methyl acetate

Position Within Cyclohexene Ester Taxonomy

As a bicyclic ester, it occupies a distinct niche within the broader cyclohexene ester family:

| Taxonomic Level | Classification | Key Features |

|---|---|---|

| Superclass | Organic esters | Contains ester functional group (–COO–) |

| Class | Cyclohexene esters | Fused cyclohexene ring system |

| Subclass | Monoterpenoid derivatives | Biogenetic relation to terpene precursors |

| Structural group | Alpha-substituted esters | Methyl group adjacent to ester oxygen |

Comparatively, compounds like cyclohex-3-en-1-ylmethyl cyclohex-3-ene-1-carboxylate (C₁₃H₁₈O₂) exhibit similar ring systems but feature carboxylate bridging rather than acetyloxy groups. Meanwhile, alpha-terpinyl acetate (C₁₂H₂₀O₂) demonstrates how additional methyl substituents expand molecular complexity.

Structural Comparison Table

Properties

IUPAC Name |

1-cyclohex-3-en-1-ylethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-4,8,10H,5-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGFBFOFOBYLTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC=CC1)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90995976 | |

| Record name | 1-(Cyclohex-3-en-1-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74454-29-8 | |

| Record name | 3-Cyclohexene-1-methanol, α-methyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74454-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylcyclohex-3-ene-1-methyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074454298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Cyclohex-3-en-1-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylcyclohex-3-ene-1-methyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of alpha-Methylcyclohex-3-ene-1-methyl acetate can be achieved through chemical synthesis. One common method involves the esterification reaction between alpha-methylcyclohex-3-ene-1-ol and acetic acid in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of alpha-Methylcyclohex-3-ene-1-methyl acetate may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced separation techniques such as distillation to isolate the desired product .

Chemical Reactions Analysis

2.1. Ester Hydrolysis

As an acetate ester, α-methylcyclohex-3-ene-1-methyl acetate can undergo acidic or basic hydrolysis to yield the parent alcohol (α-methylcyclohex-3-en-1-ol) and acetic acid. This reaction is common for esters and may occur under catalytic conditions (e.g., HCl or NaOH).

Reaction Scheme :

2.2. Cyclohexene Ring Reactivity

The cyclohexene double bond (position 3) is susceptible to addition reactions typical of alkenes:

-

Ozonolysis : Cleavage of the double bond to form carbonyl compounds.

-

Dihydroxylation : Addition of water across the double bond to form diols.

-

Epoxidation : Formation of an epoxide via peracid treatment.

While direct data for this compound is unavailable, analogous cyclic alkenes exhibit similar reactivity .

2.3. Biological Interactions

Related monoterpene derivatives (e.g., Prottremine) have shown monoamine oxidase (MAO) inhibition activity. For example:

-

MAO-B Inhibition : Some derivatives exhibit moderate inhibitory effects (e.g., IC₅₀ = 95 μM for an o-aminoacetophenone derivative) .

-

MAO-A Inhibition : Substituted aniline-containing derivatives (e.g., compound 28) show higher activity (IC₅₀ = 178 μM) .

Though α-methylcyclohex-3-ene-1-methyl acetate itself is not explicitly studied, its structural similarity suggests potential bioactivity via enzyme binding .

Synthetic Pathways

Cyclohexene derivatives are often synthesized via methylenation reactions or alkylation. For example, formyl cyclohexene derivatives are prepared by reacting cyclohexene with formaldehyde under specific conditions . While α-methylcyclohex-3-ene-1-methyl acetate’s exact synthesis route is unspecified, analogous methods could involve esterification of the parent alcohol with acetyl chloride.

Scientific Research Applications

Chemical Synthesis

Alpha-Methylcyclohex-3-ene-1-methyl acetate serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Ene Reactions : The compound can undergo ene reactions, forming regioisomeric adducts when reacted with allylic alcohols. This reactivity is crucial for synthesizing complex organic molecules .

- Catalytic Reactions : It has been utilized in regioselective acetoxylation processes under mild conditions, demonstrating its utility in producing acetylated derivatives of other compounds .

Table 1: Summary of Reactions Involving Alpha-Methylcyclohex-3-ene-1-methyl Acetate

| Reaction Type | Description | Reference |

|---|---|---|

| Ene Reaction | Forms regioisomeric adducts with allylic alcohols | |

| Regioselective Acetoxylation | Produces acetylated derivatives under mild conditions |

Fragrance Industry

The compound is also significant in the fragrance industry. Its pleasant scent profile makes it suitable for use in perfumes and scented products. It can be blended with other fragrance components to enhance the overall aroma.

Pharmaceutical Applications

Research indicates that alpha-Methylcyclohex-3-ene-1-methyl acetate may have potential pharmacological effects. Studies have explored its bioactivity and therapeutic potential, particularly in the context of neuroprotection and anti-cancer properties.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of compounds similar to alpha-Methylcyclohex-3-ene-1-methyl acetate in animal models of Parkinson's disease. The findings suggested that these compounds could alleviate motor symptoms associated with the disease, indicating a potential therapeutic application .

Table 2: Summary of Pharmacological Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Neuroprotection | Alleviates motor symptoms in Parkinson's models | |

| Anticancer Activity | Potential to inhibit cancer cell proliferation |

Biodegradation Research

Another area where alpha-Methylcyclohex-3-ene-1-methyl acetate has been studied is in biodegradation processes. Research indicates that certain microorganisms can utilize this compound as a carbon source, highlighting its potential role in environmental applications .

Mechanism of Action

The mechanism of action of alpha-Methylcyclohex-3-ene-1-methyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : alpha-Methylcyclohex-3-ene-1-methyl acetate

- CAS Number : 74454-29-8

- Molecular Formula : C${10}$H${16}$O$_{2}$

- Molecular Weight : 168.23 g/mol (calculated from atomic masses)

Structural Features: The compound features a cyclohexene ring with a double bond at the 3-position. A methyl group is attached to the alpha position (adjacent to the acetate group), and a methyl acetate substituent is located at the 1-position of the ring . The structure is confirmed via ChemDraw rendering and SMILES notation (O(C(C)=O)C(C)C1CC=CCC1) .

Comparison with Structurally Similar Compounds

Compound 1: 2,4-Dimethyl-3-cyclohexene-1-methanyl acetate

Compound 2: Methyl 2-hydroxyacetate

Comparative Data Table

Structural and Reactivity Analysis

- Cyclohexene Core : Both the target compound and 2,4-Dimethyl-3-cyclohexene-1-methanyl acetate share a cyclohexene backbone, enabling conjugation-based reactions (e.g., hydrogenation or electrophilic additions). However, the additional methyl groups in the latter compound introduce steric effects that could impede reagent access .

- Ester Functionality: Methyl 2-hydroxyacetate lacks a cyclic structure but contains a hydroxyl group, making it more reactive in nucleophilic acyl substitution compared to the target compound’s non-polar cyclohexene system .

Biological Activity

Alpha-Methylcyclohex-3-ene-1-methyl acetate, also known as α-terpinyl acetate, is a compound belonging to the class of organic compounds known as menthane monoterpenoids. This article delves into its biological activities, including its effects on cellular processes, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C12H20O2

- IUPAC Name : 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate

- Molecular Weight : 196.286 g/mol

- CAS Number : 80-26-2

Biological Activity Overview

Alpha-methylcyclohex-3-ene-1-methyl acetate exhibits a variety of biological activities that are significant in pharmacology and toxicology. Its properties can be categorized into several key areas:

1. Antiproliferative Activity

Research indicates that α-terpinyl acetate has the ability to induce apoptosis in cancer cell lines. It activates various pathways that lead to cell death, including:

- Caspase Activation : Involvement of caspase-3 and caspase-9 in the apoptotic process.

- Cell Cycle Arrest : It affects cyclin proteins which are crucial for cell cycle progression.

A study highlighted that α-terpinyl acetate significantly reduces cell viability in melanoma cell lines, demonstrating a concentration-dependent effect on tumor cells .

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties by modulating key inflammatory pathways:

- NF-kB Pathway : Inhibition of NF-kB and IκBα, leading to decreased expression of pro-inflammatory cytokines such as IL-6 and IL-1β.

- MMP Regulation : It reduces the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling during inflammation .

3. Antioxidant Activity

Alpha-methylcyclohex-3-ene-1-methyl acetate exhibits antioxidant properties by:

- Reducing reactive oxygen species (ROS) production.

- Modulating antioxidant enzyme activities such as superoxide dismutase and catalase .

Case Studies and Experimental Data

Several studies have investigated the biological effects of α-terpinyl acetate:

The mechanisms underlying the biological activities of α-terpinyl acetate involve complex interactions with cellular signaling pathways:

- Induction of Apoptosis : The compound triggers mitochondrial pathways leading to cytochrome c release and subsequent caspase activation.

- Inflammation Modulation : By inhibiting NF-kB signaling, it prevents the transcription of pro-inflammatory genes.

- Oxidative Stress Reduction : Enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.

Q & A

Q. How can the stereochemical configuration of α-methylcyclohex-3-ene-1-methyl acetate be experimentally confirmed?

To resolve ambiguities in stereochemistry, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis) and computational methods like density functional theory (DFT) to predict and compare theoretical vs. experimental coupling constants and chemical shifts. Polarimetry can also verify optical activity, while X-ray crystallography provides definitive structural confirmation if crystallizable derivatives are synthesized .

Q. What synthetic routes are optimal for producing α-methylcyclohex-3-ene-1-methyl acetate with high enantiomeric purity?

A two-step approach is recommended:

Cyclization : Use acid-catalyzed cyclization of prenol derivatives (e.g., via BF₃·OEt₂ catalysis) to form the cyclohexene core.

Esterification : Employ Steglich esterification (DCC/DMAP) or enzymatic catalysis (e.g., lipases in non-polar solvents) to selectively acetylate the hydroxyl group, minimizing racemization. Monitor reaction progress via thin-layer chromatography (TLC) and gas chromatography (GC) to optimize yield and enantiomeric excess (ee) .

Q. How should researchers purify α-methylcyclohex-3-ene-1-methyl acetate from reaction mixtures containing structurally similar byproducts?

Use fractional distillation under reduced pressure to separate low-boiling impurities, followed by preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Validate purity via GC-MS and chiral GC analysis .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in Diels-Alder reactions under varying solvent polarities?

The electron-rich cyclohexene moiety acts as a diene, with solvent polarity influencing transition-state stabilization. In polar aprotic solvents (e.g., DMF), the reaction proceeds via a concerted mechanism with enhanced regioselectivity. In non-polar solvents (e.g., toluene), stepwise radical intermediates may dominate, as evidenced by electron paramagnetic resonance (EPR) spectroscopy. Kinetic studies (e.g., variable-temperature NMR) and Hammett plots can quantify substituent effects on reaction rates .

Q. How can computational modeling predict the compound’s thermodynamic stability and degradation pathways?

Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to determine Gibbs free energy profiles for hydrolysis, oxidation, or thermal decomposition. Compare results with experimental thermogravimetric analysis (TGA) and accelerated stability testing (e.g., 40°C/75% RH for 6 months). Solvent effects can be modeled using the conductor-like polarizable continuum model (CPCM) .

Q. What strategies resolve contradictory data on the compound’s enzyme inhibition potency in different assay systems?

Discrepancies may arise from assay-specific factors:

- Protein binding artifacts : Use equilibrium dialysis to quantify nonspecific binding.

- Solubility limitations : Optimize DMSO concentration (<1% v/v) or employ surfactants (e.g., Tween-80).

- Enzyme source variability : Validate assays with recombinant isoforms and include positive controls (e.g., known inhibitors). Statistical meta-analysis of dose-response curves (IC₅₀/EC₅₀) across studies can identify systematic biases .

Q. How can the compound’s environmental fate be assessed in biodegradation studies?

Use OECD 301 guidelines for ready biodegradability testing:

Inoculate the compound in activated sludge and monitor CO₂ evolution via titrimetry.

Analyze metabolic intermediates (e.g., cyclohexanol derivatives) using LC-QTOF-MS.

Apply quantitative structure-activity relationship (QSAR) models to predict persistence and bioaccumulation potential .

Methodological Frameworks

Q. Designing a Structure-Activity Relationship (SAR) Study for Analogues

- Core modifications : Synthesize analogues with varying substituents (e.g., halogens, alkyl groups) at the α-methyl or acetate positions.

- Data collection : Measure logP (shake-flask method), pKa (potentiometric titration), and receptor binding affinity (surface plasmon resonance).

- Multivariate analysis : Use partial least squares regression (PLSR) to correlate physicochemical properties with biological activity .

Q. Addressing Reproducibility Challenges in Kinetic Resolution Experiments

- Catalyst standardization : Pre-treat enzymes (e.g., Candida antarctica lipase B) with molecular sieves to control hydration.

- In-line analytics : Implement real-time Fourier-transform infrared (FTIR) spectroscopy to monitor reaction progress and adjust parameters dynamically.

- Statistical rigor : Perform triplicate runs with independent substrate batches and report confidence intervals for enantioselectivity (E-values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.